molecular formula C20H25BrO B8432543 1-(4-Bromophenoxy)-3,5-di-tert-butylbenzene CAS No. 55814-66-9

1-(4-Bromophenoxy)-3,5-di-tert-butylbenzene

Cat. No. B8432543
CAS RN: 55814-66-9
M. Wt: 361.3 g/mol
InChI Key: QORLLYCYONZQEH-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-3,5-di-tert-butylbenzene is a useful research compound. Its molecular formula is C20H25BrO and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenoxy)-3,5-di-tert-butylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenoxy)-3,5-di-tert-butylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55814-66-9

Product Name

1-(4-Bromophenoxy)-3,5-di-tert-butylbenzene

Molecular Formula

C20H25BrO

Molecular Weight

361.3 g/mol

IUPAC Name

1-(4-bromophenoxy)-3,5-ditert-butylbenzene

InChI

InChI=1S/C20H25BrO/c1-19(2,3)14-11-15(20(4,5)6)13-18(12-14)22-17-9-7-16(21)8-10-17/h7-13H,1-6H3

InChI Key

QORLLYCYONZQEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 8.8 g. of 50% sodium hydride (mineral oil dispersion) in 320 ml. of dry dimethylacetamide is added, in portions over 15 minutes with vigorous stirring, 32 g. of 3,5-di-tertiary butylphenol, during which the reaction mixture is cooled with an icebath to moderate the internal temperature. The reaction mixture is then stirred at room temperature for 1 hour, after which is added 75.2 g. of dibromobenzene and 800 mg. of copper powder. The resultant mixture is refluxed for 8 hours, after which time it is cooled and the dimethylacetamide is removed in vacuo. The resultant residue is extracted several times with methylene chloride and the insoluble copper filtered off. The combined methylene chloride extracts are washed two times with water, dried over sodium sulfate, filtered, evaporated in vacuo to dryness and the residue recrystallized from ethanol to obtain 1-(3,5-di-tertiary butylphenoxy)-4-bromobenzene, m.p. 98°-100° C.
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